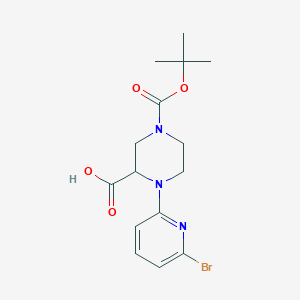

1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Description

1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) group at the 4-position, a 6-bromopyridin-2-yl substituent at the 1-position, and a carboxylic acid moiety at the 2-position. This compound is pivotal in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors and protease-targeting drugs. The Boc group serves as a protective moiety for the piperazine amine, enhancing stability during synthetic steps, while the bromopyridine unit offers a handle for further functionalization via cross-coupling reactions . The carboxylic acid group contributes to solubility and enables conjugation with other pharmacophores.

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)18-7-8-19(10(9-18)13(20)21)12-6-4-5-11(16)17-12/h4-6,10H,7-9H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEPDBNIPDIXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Ring Formation

The synthesis begins with the preparation of the piperazine-2-carboxylic acid backbone. As described in EP0756593B1, 2-pyrazinecarboxylic acid derivatives are hydrogenated to form piperazine intermediates. For example, catalytic hydrogenation of 2-pyrazinecarboxylic acid tert-butylamide yields racemic piperazine-2-carboxamide, which is subsequently resolved using chiral acids like camphorsulfonic acid. This step typically achieves modest yields (26% in cited examples), necessitating optimization for industrial scalability.

Bromopyridine Coupling

The brominated pyridine moiety is introduced via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. In one method, 6-bromo-2-aminopyridine reacts with the piperazine intermediate under basic conditions. However, competing side reactions, such as dehalogenation or over-alkylation, often reduce efficiency.

Boc Protection

The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. This step protects the piperazine nitrogen, ensuring regioselectivity in subsequent reactions.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Overall Yield (Traditional) | 26–40% | |

| Reaction Time (Boc Step) | 2–4 hours | |

| Purification Method | Column chromatography |

Photocatalytic One-Step Synthesis

Recent advances in photoredox catalysis offer a streamlined alternative. CN108558792B discloses a method using acridine salt photocatalysts to directly couple 2-aminopyridine derivatives with Boc-protected piperazines under blue LED irradiation. While this patent focuses on 4-(6-aminopyridin-3-yl)piperazine derivatives, the protocol is adaptable to bromopyridines by substituting the amine group with bromine at the synthesis outset.

Reaction Mechanism

The photocatalyst (e.g., acridine orange) generates radicals under light, facilitating C–N bond formation between the pyridine and piperazine rings. Oxidants like 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide enhance efficiency by stabilizing reactive intermediates.

Optimization Insights

-

Solvent Choice: Anhydrous dichloroethane minimizes side reactions.

-

Catalyst Loading: 0.1 equivalents of acridine salt achieve 94–95% yield.

-

Oxygen Environment: Three cycles of oxygen purging prevent catalyst deactivation.

Advantages Over Traditional Methods:

-

Eliminates heavy metals (e.g., palladium) and hazardous hydrogen gas.

-

Reduces synthetic steps from 4–5 to 1, improving atom economy.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Environmental Impact |

|---|---|---|---|---|

| Traditional Multi-Step | 26–40% | 48–72h | High | Moderate (waste solvents) |

| Photocatalytic | 90–95% | 10–12h | Low | Low (no heavy metals) |

| Protection-Deprotection | 50–60% | 24–36h | Medium | Moderate (hydrogenation) |

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

Structural Information

- Molecular Formula : C15H20BrN3O4

- Molecular Weight : 404.25 g/mol

- CAS Number : [Not available]

- IUPAC Name : 1-(6-bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its ability to interact with neurotransmitter systems suggests possible uses as an antidepressant or anxiolytic agent.

Case Study: Neuropharmacological Activity

A study demonstrated that derivatives of this compound exhibited significant binding affinity for serotonin receptors, indicating potential as a selective serotonin reuptake inhibitor (SSRI) .

Synthesis of Bioactive Compounds

This compound serves as a vital intermediate in synthesizing more complex bioactive molecules. Its functional groups allow for various chemical transformations, making it suitable for developing new pharmaceuticals.

Example of Synthesis

Using this compound, researchers synthesized novel compounds with enhanced anticancer properties by modifying the piperazine ring .

Agrochemical Development

In agrochemistry, the compound is explored for developing new pesticides and herbicides due to its structural similarity to known active compounds. Its efficacy against specific plant pathogens has been documented.

Research Findings

Research indicated that derivatives of this compound demonstrated significant antifungal activity against several strains of fungi affecting crops .

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in creating polymers and coatings with specific functionalities.

Application Example

Recent studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites. The tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

The structural and functional attributes of 1-(6-bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can be compared to related piperazine derivatives, as outlined below:

Substituent Variations on the Piperazine Ring

Analysis :

- Halogen vs. Heterocyclic Substituents : The bromopyridinyl group in the target compound facilitates cross-coupling (e.g., Suzuki-Miyaura reactions), whereas oxadiazole-containing analogs (e.g., ) introduce bioisosteric properties, enhancing resistance to enzymatic degradation.

Protecting Group Strategies

Analysis :

- The Boc group in the target compound is acid-labile, allowing selective deprotection without affecting the carboxylic acid. In contrast, dual-protected analogs (e.g., ) enable orthogonal deprotection strategies, critical for sequential functionalization.

Carboxylic Acid Derivatives

Analysis :

- The free carboxylic acid in the target compound improves aqueous solubility and enables salt formation, whereas esterified analogs (e.g., ) are more lipophilic, favoring membrane penetration.

Biological Activity

The compound 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS Number: 331767-56-7) is a notable member of the piperazine class, characterized by its unique structure that includes a bromopyridine moiety and a tert-butoxycarbonyl (BOC) group. This compound exhibits a range of biological activities, particularly in the context of kinase inhibition and potential therapeutic applications.

The chemical properties of this compound are essential for understanding its biological activity. Below is a summary of its key physical and chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H20BrN3O2 |

| Molecular Weight | 342.232 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 445.3 ± 45.0 °C |

| Melting Point | 94-98 °C |

| LogP | 2.50 |

These properties suggest that the compound has moderate lipophilicity, which is crucial for its permeability and bioavailability in biological systems.

Kinase Inhibition

Research indicates that compounds similar to This compound often act as inhibitors of various kinases, which play critical roles in cell signaling pathways related to cancer and other diseases. For instance, studies have shown that related piperazine derivatives can inhibit enzymes such as mTOR and PDGFR with low nanomolar IC50 values, indicating potent biological activity against these targets .

Case Studies

- Anticancer Activity : A study on piperazine derivatives demonstrated their potential in inhibiting cancer cell proliferation through kinase inhibition mechanisms. Specifically, compounds with similar structural features to This compound were found to exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers .

- Antibacterial Properties : Another investigation into the antibacterial activity of piperazine derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. Compounds with similar configurations showed IC50 values in the micromolar range against strains such as Staphylococcus aureus and Escherichia coli, suggesting that This compound may also possess antibacterial properties .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is likely to be a blood-brain barrier (BBB) permeant, which is advantageous for central nervous system (CNS) targeting. Additionally, it has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), which may influence its metabolism and interaction with other drugs .

Q & A

Q. Basic Research Focus

- NMR : For verifying regioselectivity of Boc and bromopyridinyl group attachment.

- HPLC-MS : To assess purity and monitor reaction intermediates (e.g., esters, saponified acids) .

- X-ray crystallography : For resolving polymorphic forms, as seen in piperazinedione derivatives with distinct hydrogen-bonding networks .

How do electron-donating groups influence the reactivity of piperazine-2-carboxylic acid derivatives?

Advanced Research Focus

Electron-rich substituents (e.g., aromatic rings, esters) adjacent to the secondary amine enhance CAL-A-catalyzed N-acylation rates and enantioselectivity. For example, Boc protection at N-1 or N-4 alters steric and electronic environments, favoring specific transition states during enzymatic resolution . Computational modeling of charge distribution is advised to predict reactivity .

What methodologies are used to evaluate antimicrobial activity in structurally related compounds?

Q. Basic Research Focus

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.

- Structure-activity relationship (SAR) studies : Modifying the bromopyridinyl or carboxylic acid groups to optimize membrane permeability .

How can synthetic byproducts or diastereomers be minimized during Boc protection?

Q. Advanced Research Focus

- Temperature control : Boc deprotection with HCl at 0–5°C reduces side reactions.

- Solid-phase synthesis : Using scaffolds like N4-(m-aminophenyl)-piperazine-2-carboxylic acid enables precise regiochemical control and reduces epimerization .

- Chromatography : Si-Trisamine columns with hexanes/EtOAC (+0.25% Et₃N) effectively separate diastereomers .

What are the challenges in scaling up dynamic kinetic resolution (DKR) for industrial research?

Q. Advanced Research Focus

- Substrate racemization : Requires fine-tuning of aldehyde catalysts and solvent polarity (e.g., acetonitrile vs. TBME) to balance reaction rate and enantioselectivity .

- Enzyme stability : Immobilizing CAL-A on mesoporous silica improves recyclability but may reduce activity by 15–20% after 5 cycles .

How do polymorphic forms impact biological activity?

Advanced Research Focus

Polymorphs (e.g., piperazinedione crystals from chloroform/ether vs. ethanol/benzene) exhibit distinct hydrogen-bonding networks, altering solubility and bioavailability. Single-crystal X-ray analysis is critical for identifying dominant forms .

What strategies are used to design combinatorial libraries from piperazine scaffolds?

Q. Advanced Research Focus

- Solid-phase diversification : Reacting N4-(aminophenyl)-piperazine-2-carboxylic acid scaffolds with sulfonyl chlorides or acid chlorides generates 160-member libraries with ~82% purity (LC-MS validated) .

- Protecting group orthogonality : Sequential Fmoc/Boc deprotection enables selective functionalization of amines and carboxylic acids .

How can contradictory data on reaction yields be resolved in palladium-catalyzed aminations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.